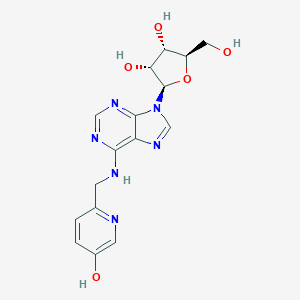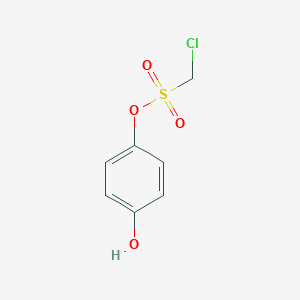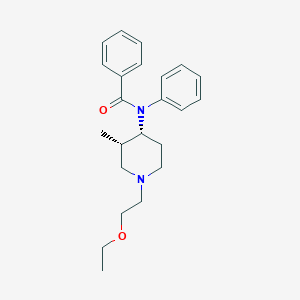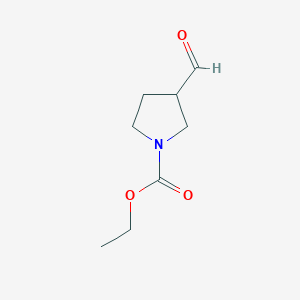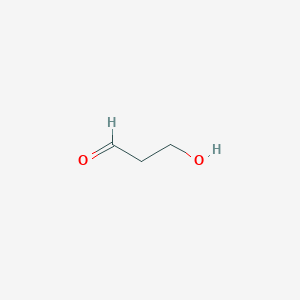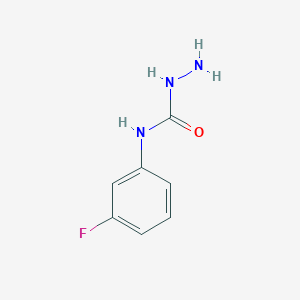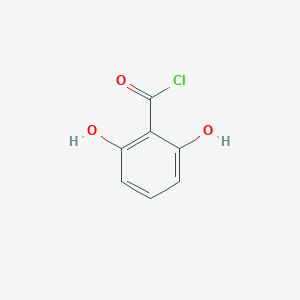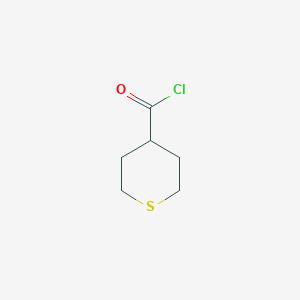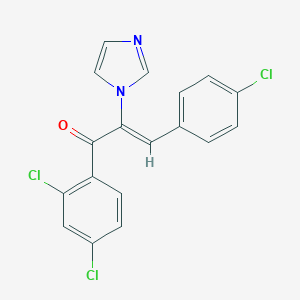
2-Propen-1-one, 3-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)-, (Z)- (9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propen-1-one, 3-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)-, (Z)- (9CI) is a chemical compound with a molecular formula of C17H10Cl3N3O. It is commonly known as Clotrimazole and is an antifungal medication used to treat various fungal infections. Clotrimazole is an azole antifungal agent that works by inhibiting the synthesis of ergosterol, a component of fungal cell membranes.
Wirkmechanismus
The mechanism of action of Clotrimazole is related to its ability to inhibit the synthesis of ergosterol, a component of fungal cell membranes. Ergosterol is essential for the structural integrity and function of fungal cell membranes, and its inhibition leads to the disruption of fungal cell membranes and the death of fungal cells. Clotrimazole also inhibits the activity of cytochrome P450 enzymes, which are involved in the synthesis of ergosterol.
Biochemische Und Physiologische Effekte
Clotrimazole has been shown to have a variety of biochemical and physiological effects. In addition to its antifungal properties, Clotrimazole has been shown to have antiviral, antibacterial, and anticancer properties. Clotrimazole has been shown to inhibit the growth of various types of cancer cells, including breast cancer, prostate cancer, and leukemia. Clotrimazole has also been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
Clotrimazole has several advantages for lab experiments. It is a well-established antifungal agent that has been extensively studied for its pharmacological properties. Clotrimazole is readily available and can be easily synthesized in the lab. However, there are also limitations to the use of Clotrimazole in lab experiments. Clotrimazole has a narrow spectrum of activity and is only effective against certain types of fungi. In addition, Clotrimazole can be toxic to mammalian cells at high concentrations, which can limit its use in certain types of experiments.
Zukünftige Richtungen
There are several future directions for the study of Clotrimazole. One area of research is the development of new formulations of Clotrimazole that can improve its efficacy and reduce its toxicity. Another area of research is the study of Clotrimazole's potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. Finally, there is ongoing research into the use of Clotrimazole as a potential anticancer agent, and further studies are needed to determine its efficacy and safety in this context.
Conclusion:
In conclusion, Clotrimazole is a well-established antifungal agent that has been extensively studied for its pharmacological properties. Clotrimazole has a narrow spectrum of activity and is only effective against certain types of fungi. However, it has also been shown to have antiviral, antibacterial, and anticancer properties and has been studied for its potential use in the treatment of various types of cancer and inflammatory diseases. Further research is needed to fully understand the potential of Clotrimazole in these contexts.
Synthesemethoden
The synthesis of Clotrimazole is a complex multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 2,4-dichlorobenzyl chloride with imidazole in the presence of a base to form 1-(2,4-dichlorophenyl)-2-imidazolyl ethanone. This intermediate is then reacted with 4-chlorobenzaldehyde in the presence of a base to form 3-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-2-imidazolyl propenone. Finally, the propenone is reacted with thioacetic acid in the presence of a base to form Clotrimazole.
Wissenschaftliche Forschungsanwendungen
Clotrimazole has been extensively studied for its antifungal properties and has been used to treat various fungal infections, including ringworm, athlete's foot, and jock itch. In addition to its antifungal properties, Clotrimazole has also been shown to have antiviral, antibacterial, and anticancer properties. Clotrimazole has been studied for its potential use in the treatment of various types of cancer, including breast cancer, prostate cancer, and leukemia.
Eigenschaften
CAS-Nummer |
120758-61-4 |
|---|---|
Produktname |
2-Propen-1-one, 3-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)-, (Z)- (9CI) |
Molekularformel |
C18H11Cl3N2O |
Molekulargewicht |
377.6 g/mol |
IUPAC-Name |
(Z)-3-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-2-imidazol-1-ylprop-2-en-1-one |
InChI |
InChI=1S/C18H11Cl3N2O/c19-13-3-1-12(2-4-13)9-17(23-8-7-22-11-23)18(24)15-6-5-14(20)10-16(15)21/h1-11H/b17-9- |
InChI-Schlüssel |
AXQASNCLMPIHAZ-MFOYZWKCSA-N |
Isomerische SMILES |
C1=CC(=CC=C1/C=C(/C(=O)C2=C(C=C(C=C2)Cl)Cl)\N3C=CN=C3)Cl |
SMILES |
C1=CC(=CC=C1C=C(C(=O)C2=C(C=C(C=C2)Cl)Cl)N3C=CN=C3)Cl |
Kanonische SMILES |
C1=CC(=CC=C1C=C(C(=O)C2=C(C=C(C=C2)Cl)Cl)N3C=CN=C3)Cl |
Synonyme |
2-Propen-1-one, 3-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)-, (Z)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



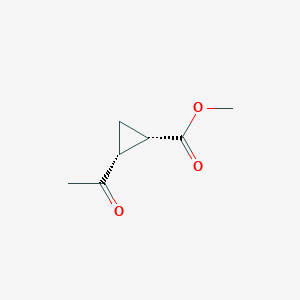
![4,6-Diamino-2-oxo-1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B40819.png)
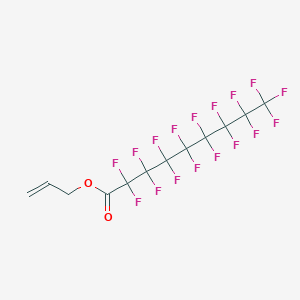
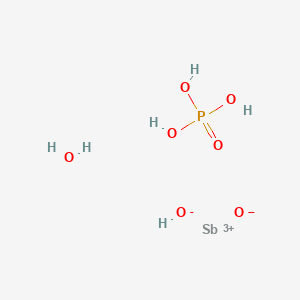
![Hexachloromethyl-hexamethoxycalix-[6]arene](/img/structure/B40823.png)
